cadmium(2+);tetrachloride;pentahydrate

Description

Historical Context and Evolution of Cadmium Halide Hydrate (B1144303) Chemistry

The story of cadmium halide chemistry begins with the discovery of the element itself. In 1817, German chemist Friedrich Stromeyer identified cadmium as an impurity in zinc carbonate samples. dartmouth.edubritannica.com In the years following its discovery, the fundamental chemical properties of cadmium were established, noting its predominant +2 oxidation state in compounds. britannica.comwikipedia.org This led to the synthesis and characterization of its simple salts, including the halides.

Early investigations into cadmium compounds included the use of cadmium iodide as a pharmaceutical agent, indicating an early, albeit rudimentary, interaction with cadmium halides. dartmouth.edu The focus of chemical research gradually evolved from preparing simple anhydrous salts to understanding their more complex hydrated forms. The existence of various cadmium chloride hydrates was recognized, with specific hydrates forming from aqueous solutions under different temperature conditions. wikipedia.org For instance, the evaporation of a cadmium chloride solution can yield the monohydrate, hemipentahydrate, or tetrahydrate at 35°C, 20°C, and 0°C, respectively. wikipedia.org This evolution in understanding marked a shift towards appreciating the intricate role of water in modifying the crystal structure and properties of inorganic salts, paving the way for modern coordination chemistry.

Position and Significance within Contemporary Inorganic and Coordination Chemistry

Cadmium(II) holds a significant position in modern inorganic chemistry. As a d¹⁰ metal ion, it lacks ligand field stabilization effects, which allows it to adopt a wide variety of coordination numbers and geometries depending on the nature of the ligands and crystal packing forces. researchgate.netmdpi.com According to the Hard and Soft Acids and Bases (HSAB) theory, the Cd²⁺ ion is classified as a soft acid, showing a preference for binding with soft donor ligands like sulfur, but also forming stable complexes with oxygen and halide donors. researchgate.netalfa-chemistry.com

The significance of cadmium chloride hydrates in contemporary research is multifaceted:

Precursor for Materials Synthesis: Cadmium chloride is a key starting material for preparing cadmium sulfide (B99878) (CdS), a brilliant yellow inorganic pigment known as "Cadmium Yellow," which is also a vital semiconductor material used in photovoltaics and other electronic applications. chemimpex.comchemeurope.com

Structural Diversity: The flexible coordination of the Cd(II) ion is a powerful tool in crystal engineering. mdpi.com Its ability to form complexes with coordination numbers ranging from 4 to 6 (and sometimes higher) allows for the construction of diverse and complex architectures, including one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymeric structures. researchgate.netresearchgate.net

Model Systems: Hydrated cadmium chlorides serve as excellent models for studying metal-ligand interactions, the role of hydrogen bonding in crystal lattices, and the principles that govern the self-assembly of supramolecular structures. mdpi.com

Overview of Hydrated Complex Structures and Their Intrinsic Research Value

In aqueous solutions, metal ions exist as hydrated species, and this hydration shell often plays a crucial role when the ions crystallize into a solid salt. mdpi.comresearchgate.net The anhydrous form of cadmium chloride features a layered crystal lattice where each cadmium ion is octahedrally coordinated to six chloride ions. wikipedia.orgchemtube3d.com

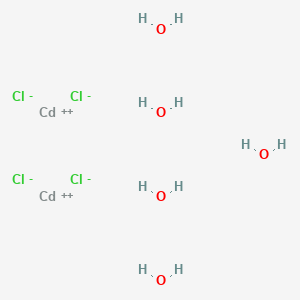

When water is incorporated, the structure changes significantly. Several hydrated forms of cadmium chloride have been characterized by X-ray crystallography, including a monohydrate (CdCl₂·H₂O), a tetrahydrate (CdCl₂·4H₂O), and the hemipentahydrate (CdCl₂·2.5H₂O). wikipedia.org The latter, which corresponds to the formula Cd₂Cl₄·5H₂O, is a well-documented hydrate. In these structures, water molecules act as ligands, coordinating directly to the Cd²⁺ centers, often alongside chloride ions which may also act as bridging ligands. wikipedia.orgresearchgate.net The subunit of the hemipentahydrate, for example, involves cadmium centers linked by both chloride ions and water molecules. wikipedia.org

The intrinsic research value of these hydrated complexes lies in:

Understanding Coordination Environments: They provide concrete examples of how a metal ion's coordination sphere is influenced by the presence of both anionic (Cl⁻) and neutral (H₂O) ligands. researchgate.netmdpi.com

Crystal Engineering: By understanding the structural principles of hydrated metal halides, researchers can better design and synthesize new functional materials with tailored architectures and properties. mdpi.com The study of how simple components like a metal salt and water assemble into ordered crystalline solids is fundamental to advancing materials science. mdpi.com

Data Tables

Table 1: Properties of Cadmium Chloride Hemi(pentahydrate)

| Property | Value | Reference(s) |

| Chemical Formula | CdCl₂·2.5H₂O or Cd₂Cl₄·5H₂O | americanelements.com, samaterials.com |

| Molecular Weight | 228.36 g/mol | samaterials.com, scbt.com |

| Appearance | White crystals or chunks | americanelements.com, samaterials.com |

| Density | 3.327 g/cm³ | americanelements.com, samaterials.com |

| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether | wikipedia.org, samaterials.com |

Table 2: Crystallographic Data for Cadmium Chloride Hydrates

| Compound | Molar Mass ( g/mol ) | Crystal System | Space Group |

| CdCl₂·H₂O | 201.33 | Orthorhombic | Pnma |

| CdCl₂·2.5H₂O | 228.36 | Monoclinic | C2/c |

| CdCl₂·4H₂O | 255.39 | Orthorhombic | Pnma |

| (Data for this table is inferred from the existence of crystallographic studies mentioned in source wikipedia.org) |

Structure

2D Structure

Properties

IUPAC Name |

cadmium(2+);tetrachloride;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.4ClH.5H2O/h;;4*1H;5*1H2/q2*+2;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVRGWYMCGLNKJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2Cl4H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040183 | |

| Record name | Cadmium(II) chloride hydrate (2:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-78-5, 34330-64-8 | |

| Record name | Cadmium chloride hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium(II) chloride hydrate (2:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium chloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM CHLORIDE HEMIPENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R707SXC9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Crystal Growth Methodologies for Cadmium 2+ ;tetrachloride;pentahydrate

Solution-Based Crystallization Techniques

Solution-based methods are the most common routes for preparing hydrated cadmium chloride salts. These techniques involve dissolving a cadmium source, such as cadmium metal, cadmium oxide, or anhydrous cadmium chloride, in an appropriate solvent, followed by crystallization. wikipedia.orgnih.gov

Controlled evaporation is a straightforward method for growing crystals of cadmium(2+);tetrachloride;pentahydrate from an aqueous solution. The process relies on the slow removal of the solvent to increase the solute concentration beyond its solubility limit, leading to nucleation and crystal growth.

The optimization of several parameters is critical to achieving high-quality crystals of the desired hydrate (B1144303). Temperature is a paramount factor; the evaporation of a cadmium chloride solution at approximately 20°C specifically yields the hemipentahydrate (CdCl₂·2.5H₂O). wikipedia.org Deviations from this temperature can lead to the formation of other hydrates, such as the monohydrate at 35°C or the tetrahydrate at 0°C. wikipedia.org

Other key parameters for optimization include the initial concentration of the feed solution, the rate of evaporation, and the pH of the solution. core.ac.ukijstr.org A slower evaporation rate generally promotes the growth of larger and more perfect crystals, while rapid evaporation can lead to the formation of many small crystals or an amorphous powder. The pH can influence the speciation of cadmium complexes in the solution, which in turn can affect the crystal growth mechanism and the incorporation of impurities. core.ac.ukscience.gov In the manufacturing of related thin-film solar cells, optimizing the pH of the cadmium chloride solution was found to be crucial for the quality of the resulting material. core.ac.uk

Table 1: Parameter Optimization in Controlled Evaporation for Cadmium Chloride Hydrates

| Parameter | Condition | Outcome/Significance | Source |

|---|---|---|---|

| Temperature | 20°C | Formation of Cadmium Chloride Hemipentahydrate (CdCl₂·2.5H₂O) | wikipedia.org |

| 35°C | Formation of Cadmium Chloride Monohydrate (CdCl₂·H₂O) | wikipedia.org | |

| 0°C | Formation of Cadmium Chloride Tetrahydrate (CdCl₂·4H₂O) | wikipedia.org | |

| Evaporation Rate | Slow | Promotes larger, higher-quality crystals | ijstr.org |

| Fast | May result in smaller crystals or amorphous powder | ijstr.org | |

| Solution pH | Optimized | Affects material quality and reduces defects | core.ac.uk |

Slow cooling is another effective strategy for crystallizing this compound. This method involves preparing a saturated solution of cadmium chloride at an elevated temperature and then gradually lowering the temperature. As the solution cools, the solubility of the salt decreases, leading to supersaturation and subsequent crystallization.

The rate of cooling is a critical parameter. A slow and controlled cooling rate is essential for growing large, well-defined crystals. Rapid cooling can induce spontaneous nucleation at multiple points, resulting in a polycrystalline mass of lower quality. The temperature-dependent stability of the different hydrates means that the final temperature must be carefully controlled to isolate the desired pentahydrate form. wikipedia.org

The temperature-gradient method involves maintaining a spatial temperature difference across the crystallization vessel. The cadmium salt dissolves in the hotter region and is transported, typically by convection, to the cooler region where it crystallizes. This technique allows for continuous crystal growth and can yield high-quality single crystals.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods utilize water or other solvents, respectively, under high temperature and pressure to synthesize materials. cam.ac.uk These techniques are advantageous for producing highly crystalline phases that may not be accessible under ambient conditions. cam.ac.uk While often used for creating complex metal-organic frameworks or oxides, the underlying principles also govern the behavior of simple salts like cadmium chloride in aqueous solutions at extreme conditions. cam.ac.ukresearchgate.netnih.gov

Research into the behavior of cadmium chloride in aqueous solutions under hydrothermal conditions provides significant insight into the influence of temperature, pressure, and solvent composition on the species present, which are the building blocks for hydrate formation.

Studies using in-situ X-ray absorption spectroscopy on H₂O–NaCl–CdCl₂ solutions from 20°C to 450°C and up to 600 bar show that the coordination chemistry of cadmium is highly dependent on these conditions. researchgate.net At lower temperatures and chloride concentrations, cadmium exists predominantly as the fully hydrated octahedral ion, [Cd(H₂O)₆]²⁺. researchgate.net As temperature and chloride concentration increase, water molecules in the coordination sphere are systematically replaced by chloride ions, leading to the formation of various chloro-complexes such as [CdCl(H₂O)₅]⁺, CdCl₂(H₂O)₂, [CdCl₃(H₂O)]⁻, and [CdCl₄]²⁻. researchgate.net This shift is also accompanied by a change in geometry from octahedral to tetrahedral. researchgate.net

Table 2: Effect of Temperature and Chloride Concentration on Aqueous Cadmium Species

| Temperature | Total Chloride (mCl) | Dominant Aqueous Cadmium Species | Coordination Geometry | Source |

|---|---|---|---|---|

| ≤ 200-300°C | Low | [Cd(H₂O)₆]²⁺, [CdCl(H₂O)₅]⁺ | Octahedral-like | researchgate.net |

| ≤ 200-300°C | High (≤ 18m) | CdCl₂(H₂O)₂, [CdCl₃(H₂O)]⁻, [CdCl₄]²⁻ | Tetrahedral-like | researchgate.net |

| > 300°C | Wide Range (0.04-5m) | CdCl₂(H₂O)₂, [CdCl₃(H₂O)]⁻ | Tetrahedral | researchgate.net |

Mechanochemical Synthesis and Solid-State Reaction Routes

Mechanochemical synthesis, which uses mechanical energy (e.g., grinding, milling) to induce chemical reactions, and solid-state reactions are alternative, often solvent-free, synthetic routes. These methods are well-established for producing various materials, including metal complexes and coordination polymers. mdpi.com For instance, solid-state [2+2] cycloaddition has been used to assemble 3D coordination polymers. mdpi.com

However, the application of these methods for the direct synthesis of a specific hydrated salt like this compound is not widely documented in available research. Synthesizing a hydrate through a solid-state reaction would require a solid source of water to be included in the reaction mixture in a precise stoichiometric amount, which presents significant practical challenges in controlling the exact level of hydration.

Purity and Phase Control in Cadmium(II) Tetrachloride Pentahydrate Synthesis

Achieving high purity and the correct crystalline phase are paramount in the synthesis of cadmium(II) tetrachloride pentahydrate. Phase control is primarily managed by regulating the crystallization temperature. As established, maintaining a temperature of approximately 20°C during solution evaporation is crucial for selectively crystallizing the hemipentahydrate form. wikipedia.org

Purity is ensured through several measures. The use of high-purity starting materials, such as ACS reagent grade cadmium chloride, is a fundamental prerequisite. sigmaaldrich.com For solution-based methods, using high-purity water and filtering the solution can remove insoluble impurities before crystallization. hamptonresearch.com Techniques such as recrystallization, where the crude product is redissolved and crystallized again, can be employed to further enhance purity by removing soluble impurities that may have been occluded in the initial crystals. The hygroscopic nature of cadmium chloride and its hydrates necessitates that the final product be stored in a dry, well-ventilated place, often under an inert atmosphere, to prevent absorption of atmospheric moisture and subsequent phase changes. samaterials.comsigmaaldrich.cn

Advanced Structural Characterization of Cadmium 2+ ;tetrachloride;pentahydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For cadmium chloride hemipentahydrate, this technique provides detailed insights into its crystal lattice, bonding, and molecular geometry.

Determination of Crystal System, Space Group, and Unit Cell Parameters

X-ray crystallography studies on cadmium chloride hemipentahydrate (CdCl₂·2.5H₂O) have determined its fundamental crystallographic parameters. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. vulcanchem.com The specific space group identified is P2₁/n, a common centrosymmetric space group in the monoclinic system. vulcanchem.com The unit cell is the basic repeating block of the crystal lattice, and its dimensions have been precisely measured. vulcanchem.com

Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | CdCl₂·2.5H₂O |

| Crystal System | Monoclinic vulcanchem.com |

| Space Group | P2₁/n vulcanchem.com |

| a (Å) | 9.21 vulcanchem.com |

| b (Å) | 11.88 vulcanchem.com |

| c (Å) | 10.08 vulcanchem.com |

| α (°) | 90 |

| β (°) | 93.5 vulcanchem.com |

| γ (°) | 90 |

| Calculated Density (g/cm³) | 2.84 vulcanchem.com |

Refinement of Atomic Coordinates and Anisotropic Displacement Parameters

Following the initial structure solution, a process of refinement is carried out to improve the accuracy of the model. This involves adjusting the atomic coordinates (x, y, z) for each atom in the asymmetric unit to achieve the best possible fit between the observed diffraction data and the data calculated from the structural model.

Further refinement involves modeling the thermal motion of atoms using anisotropic displacement parameters (ADPs). Instead of assuming atoms vibrate isotropically (equally in all directions), ADPs describe the vibration in three dimensions, represented by a thermal ellipsoid. This level of detail accounts for the directional dependence of atomic motion within the crystal lattice. The specific fractional coordinates and ADP values for each atom are typically deposited in crystallographic databases upon publication of the structure.

Detailed Analysis of Cadmium Coordination Environment and Polyhedra

The coordination environment of the cadmium(II) ion is a central feature of the crystal structure. In its complexes, the Cd(II) ion, with its d¹⁰ electron configuration, can adopt various coordination numbers and geometries, most commonly octahedral and tetrahedral. researchgate.net The presence and concentration of ligands like chloride ions can influence the final geometry. researchgate.netdaneshyari.com

In aqueous solutions, cadmium chloride species can range from the hexaaquacadmium(II) ion, [Cd(H₂O)₆]²⁺, with an octahedral geometry, to various chlorido-aqua complexes like [CdCl(H₂O)₅]⁺ (octahedral) and [CdCl₃(H₂O)]⁻ (tetrahedral). daneshyari.comresearchgate.net The average bond lengths in these aqueous species provide a useful reference, with Cd–O distances around 2.30 Å and Cd–Cl distances in the range of 2.41–2.52 Å. daneshyari.comresearchgate.net

In the solid-state structure of cadmium chloride hemipentahydrate, the cadmium centers are coordinated by both chloride ions and the oxygen atoms of the water molecules. Given the stoichiometry, the structure contains complex coordination polyhedra, likely distorted octahedra, where the Cd(II) ions share ligands to form a polymeric network. vulcanchem.com

| Bond Type | Typical Distance (Å) |

|---|---|

| Cd–O (Water) | ~2.30 (±0.05) daneshyari.comresearchgate.net |

| Cd–Cl | 2.41 - 2.52 (±0.02) daneshyari.comresearchgate.net |

Characterization of Hydrogen Bonding Networks Involving Pentahydrate Molecules

The five water molecules per two cadmium chloride units (hence, "pentahydrate" for the dimeric formula Cd₂Cl₄·5H₂O) play a crucial role in stabilizing the crystal structure through extensive hydrogen bonding. nih.gov These water molecules act as hydrogen bond donors through their hydrogen atoms.

Investigation of Supramolecular Interactions and Crystal Packing

The crystal is built up from the cadmium coordination polyhedra, which are interconnected through bridging chloride and/or water ligands. These polymeric units are further organized and held together by the extensive hydrogen-bonding network described previously. uchile.cl The combination of strong ionic/covalent coordination bonds and weaker, directional hydrogen bonds results in the specific, stable crystalline arrangement determined by X-ray diffraction.

Neutron Diffraction for Proton Localization within the Pentahydrate

While X-ray crystallography is effective in determining the positions of heavy atoms like cadmium and chlorine, it struggles to accurately locate hydrogen atoms. wikipedia.orgmdpi.com This is because X-rays scatter from the electron cloud surrounding an atom, and hydrogen, with only one electron, has a very low scattering power. To precisely determine the role and position of the water molecules within the crystal lattice of cadmium chloride pentahydrate, a more sensitive technique is required: neutron diffraction. nih.govresearchgate.net

Neutron diffraction is the definitive method for localizing protons (or more commonly, deuterons in isotopically substituted samples) in crystalline solids. researchgate.net Unlike X-rays, neutrons interact with the atomic nuclei. The scattering length of a neutron from a nucleus is not dependent on the atomic number, and crucially, the scattering length of deuterium (B1214612) (²H) is comparable to that of heavier elements like oxygen and cadmium. nih.gov This allows for the precise and unambiguous determination of hydrogen/deuterium atom positions.

A neutron diffraction study of cadmium chloride pentahydrate would yield invaluable structural details that are inaccessible by X-ray methods. This includes:

Precise Proton Coordinates: The exact location of each hydrogen atom in the water molecules of hydration.

Accurate Molecular Geometry: Unambiguous determination of O-H bond lengths and H-O-H bond angles within the water molecules.

Hydrogen Bonding Network: A complete and detailed map of the hydrogen bonds between the water molecules and the chloride ions. This information is fundamental to understanding the forces that hold the crystal structure together.

While specific neutron diffraction studies on cadmium chloride pentahydrate are not widely reported in the literature, the technique has been successfully applied to other hydrated metal salts, such as stannous chloride dihydrate (SnCl₂·2H₂O), to elucidate the details of their hydrogen-bonded water networks and associated phase transitions. aps.org Such studies provide the blueprint for how neutron diffraction could resolve the fine structural details of the water molecules in the cadmium chloride pentahydrate lattice.

Spectroscopic and Spectrometric Investigations of Cadmium 2+ ;tetrachloride;pentahydrate

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and probing the bonding within cadmium(2+);tetrachloride;pentahydrate. The presence of water molecules and the interactions between the cadmium ion and the chloride ligands give rise to characteristic vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy of hydrated cadmium chloride reveals distinct absorption bands corresponding to the vibrational modes of the water molecules and the cadmium-oxygen bonds. The water molecules in the crystal lattice exhibit stretching and bending vibrations. Broad absorption bands in the region of 3400-3500 cm⁻¹ are typically assigned to the O-H stretching modes of the water molecules. The bending mode of water is often observed around 1600 cm⁻¹. espublisher.comnih.gov

Table 1: Characteristic FTIR Vibrational Modes for Hydrated Cadmium Chloride

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H Stretch | 3400 - 3500 | Stretching vibrations of coordinated water molecules |

| H-O-H Bend | ~1600 | Bending vibrations of coordinated water molecules |

Note: The exact positions of the peaks can vary depending on the specific hydration state and crystal structure.

Raman spectroscopy offers complementary information to FTIR, particularly concerning the low-frequency lattice vibrations and the symmetric stretching modes of the cadmium-chloride bonds. In the solid state, the Raman spectrum of anhydrous cadmium chloride (CdCl₂) is characterized by two prominent bands corresponding to the lattice vibration modes. These have been identified as an A₁g mode at approximately 237 cm⁻¹ and an E_g mode at about 140 cm⁻¹. nii.ac.jp

For hydrated forms such as this compound, the presence of water of hydration and the specific coordination geometry would influence the lattice dynamics. Furthermore, in aqueous solutions containing cadmium and chloride ions, Raman bands associated with the symmetric stretching modes of various cadmium-chloro complexes are observed. For instance, the formation of species like [CdCl₃]⁻ gives rise to a polarized band around 264 cm⁻¹. The study of these complexes provides insight into the nature of the Cd-Cl bond, which is also a fundamental component of the solid-state structure.

Table 2: Principal Raman Modes for Cadmium Chloride Species

| Species | Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Anhydrous CdCl₂ (solid) | 237 | A₁g lattice mode |

| Anhydrous CdCl₂ (solid) | 140 | E_g lattice mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei within a compound. For this compound, both cadmium and proton NMR can yield valuable structural data.

Solid-state ¹¹³Cd NMR is particularly sensitive to the coordination number and the nature of the atoms bonded to the cadmium ion. Cadmium has two NMR-active spin-½ nuclei, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being slightly more sensitive and therefore more commonly studied. huji.ac.il The chemical shift range for ¹¹³Cd is wide, spanning over 800 ppm, which allows for clear distinction between different coordination environments. northwestern.edu The chemical shift is highly dependent on the electronegativity of the coordinating ligands; for instance, cadmium coordinated to oxygen atoms typically resonates in a different region than cadmium coordinated to sulfur or halogen atoms.

Studies have shown a linear correlation between the ¹¹³Cd chemical shift and the composition of the anionic coordination sphere in cadmium compounds. nih.gov For this compound, the cadmium nucleus is coordinated by both chloride ions and oxygen atoms from water molecules. This mixed coordination environment would result in a specific chemical shift that could provide information on the precise arrangement of ligands around the cadmium center.

¹H NMR, or proton NMR, can be used to study the water of hydration. The chemical shifts and line shapes of the proton signals can provide information about the hydrogen bonding network within the crystal and the dynamics of the water molecules.

Table 3: NMR Properties of Cadmium Isotopes

| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (¹H=1.00) |

|---|---|---|---|

| ¹¹¹Cd | 12.80 | 1/2 | 9.54 x 10⁻³ |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray based techniques are essential for determining the oxidation state of cadmium and for obtaining precise measurements of the bond lengths and coordination numbers in its immediate vicinity.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is used to confirm the oxidation state of the cadmium ion. The energy of the absorption edge is characteristic of the element and its oxidation state. For cadmium compounds, the Cd L₃-edge or K-edge can be used. In this compound, the cadmium is expected to be in the +2 oxidation state, which would be confirmed by the position of its absorption edge relative to a metallic cadmium standard.

Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local coordination environment of the cadmium ion. Analysis of the EXAFS region of the spectrum allows for the determination of the number and type of neighboring atoms and their distances from the central cadmium atom.

In studies of aqueous cadmium chloride solutions, which serve as a good model for the local environment in the hydrated salt, EXAFS data reveals that the Cd²⁺ ion is coordinated by both water and chloride ions. daneshyari.comresearchgate.net The Cd-O bond distance is consistently found to be around 2.30 Å. The Cd-Cl bond distance varies with the number of coordinated chlorides, typically ranging from 2.41 to 2.52 Å. daneshyari.comresearchgate.net For a hydrated solid like this compound, EXAFS would provide the definitive structure of the first coordination shell around the Cd²⁺ ion, specifying the number of coordinated water molecules and chloride ions and their precise bond lengths. daneshyari.comresearchgate.net

Table 4: Representative Structural Parameters for Coordinated Cadmium(II) from XAS Studies

| Parameter | Value | Description |

|---|---|---|

| Oxidation State | +2 | Determined from the XANES absorption edge position. |

| Cd-O Bond Distance | ~2.30 Å | The distance between the cadmium ion and the oxygen atom of a coordinated water molecule. researchgate.net |

| Cd-Cl Bond Distance | 2.41 - 2.52 Å | The distance between the cadmium ion and a coordinated chloride ion. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions between energy levels. The cadmium(II) ion in the tetrachlorocadmate(II) complex, [CdCl₄]²⁻, has a d¹⁰ electron configuration. libretexts.org Consequently, d-d electronic transitions, which are common in many transition metal complexes, are not possible for this ion. libretexts.org

The electronic absorption spectrum of [CdCl₄]²⁻ is therefore dominated by charge-transfer (CT) transitions. libretexts.org These transitions are typically much more intense than d-d transitions. wikipedia.org Specifically, the observed bands are assigned as Ligand-to-Metal Charge Transfer (LMCT) transitions. wikipedia.orglibretexts.org In this process, an electron is excited from a molecular orbital that is primarily composed of ligand (chloride) p-orbitals to a higher energy molecular orbital that is predominantly metal (cadmium) in character, specifically the empty 5s orbital of the Cd²⁺ ion. libretexts.orglibretexts.org

LMCT transitions are both Laporte- and spin-allowed, resulting in high molar absorptivity values (ε). wikipedia.org For the [CdCl₄]²⁻ complex, these high-intensity absorption bands occur in the ultraviolet region of the spectrum. Experimental studies on related organic-inorganic hybrid compounds containing the [CdCl₄]²⁻ anion show a wide transparency window in the visible and near-infrared regions, with strong absorption beginning only in the UV range, typically below 260-310 nm. researchgate.net This confirms that the energy required for the Cl → Cd²⁺ LMCT transition corresponds to the UV portion of the electromagnetic spectrum.

Table 2: Electronic Transition Data for the [CdCl₄]²⁻ Complex

| Complex Ion | Electron Configuration | Possible Transition Type | Spectral Region |

| [CdCl₄]²⁻ | d¹⁰ | Ligand-to-Metal Charge Transfer (LMCT) | Ultraviolet (<310 nm) |

Theoretical and Computational Chemistry of Cadmium 2+ ;tetrachloride;pentahydrate

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for investigating the properties of crystalline materials, including hydrated salts. It offers a quantum mechanical framework for calculating electronic structure, vibrational modes, and energetic stability.

Detailed DFT calculations specifically for the electronic structure and band gap of crystalline cadmium chloride pentahydrate (CdCl₂·5H₂O) are not extensively available in peer-reviewed literature. However, studies on the anhydrous form (CdCl₂) provide valuable context and a basis for understanding the electronic properties.

Ab initio calculations on anhydrous cadmium chloride (CdCl₂) have been performed to determine its electronic band structure. unlv.edu The valence band is primarily composed of the Cl 3p orbitals, while the bottom of the conduction band arises from the Cd 5s states. researchgate.net Combined X-ray spectroscopy measurements and band structure calculations have determined the direct band gap of anhydrous CdCl₂ to be approximately 5.7 ± 0.05 eV. unlv.eduresearchgate.net Other studies report a fundamental energy gap of 6.4 eV. researchgate.net The presence of water molecules in the hydrate (B1144303) lattice is expected to influence the electronic structure and band gap, but specific values for the pentahydrate require dedicated computational studies.

Table 1: Calculated Electronic Properties of Anhydrous Cadmium Chloride (CdCl₂) (Note: Data is for the anhydrous form as specific calculations for the pentahydrate are not readily available in the literature.)

| Property | Calculated Value (eV) | Method/Source |

| Direct Band Gap | 5.7 ± 0.05 | Combined XANES/RIXS and calculations unlv.eduresearchgate.net |

| Fundamental Energy Gap | 6.4 | Spectroscopy researchgate.net |

Prediction of Vibrational Frequencies and Spectroscopic Assignments

While experimental spectroscopic data, such as Attenuated Total Reflectance Infrared (ATR-IR) spectra for related compounds like cadmium chloride hemi(pentahydrate) (CdCl₂·2.5H₂O), exist, comprehensive DFT-based predictions of the vibrational frequencies for cadmium chloride pentahydrate are sparse in the scientific literature. spectrabase.com

Theoretical calculations are essential for the definitive assignment of vibrational modes observed in experimental IR and Raman spectra. Such calculations would involve optimizing the crystal structure of CdCl₂·5H₂O and computing the second derivatives of the energy to obtain the frequencies and intensities of the vibrational modes. These modes would include the stretching and bending vibrations of the water molecules, the librational modes of water, and the Cd-Cl and Cd-O stretching and bending vibrations within the crystal lattice. The lack of such published studies highlights an area for future research.

DFT calculations have been employed to investigate the energetic stability of various hydrated forms of cadmium chloride through the study of stepwise hydration. A systematic study on the microsolvation of CdCl₂ with an increasing number of water molecules (n=1–24) provides insight into the coordination and stability of different hydrate structures. aip.org

In these cluster calculations, the stability of the optimized CdCl₂-(H₂O)n structures was confirmed by the absence of imaginary frequencies. aip.org The studies show that as water molecules are added, specific coordination patterns emerge. For instance, with seven water molecules, a pentacoordinated structure was found to be more stable than a hexacoordinated one by a Gibbs free energy difference of 2.1 kcal/mol. aip.org However, with a larger number of water molecules, hexacoordination around the cadmium ion becomes slightly more favored. aip.org These theoretical calculations help in understanding the relative thermodynamic stability of different hydrates, including the pentahydrate, by examining the binding energies and coordination geometries.

Table 2: Relative Stability of CdCl₂(H₂O)₇ Isomers from DFT Calculations

| Coordination Pattern | Relative Gibbs Free Energy (ΔG⁰₂₉₈) | Finding |

| Pentacoordinated | 0 kcal/mol (Reference) | More stable isomer aip.org |

| Hexacoordinated | +2.1 kcal/mol | Less stable isomer aip.org |

Molecular Dynamics (MD) Simulations

MD simulations provide a powerful lens for examining the time-dependent behavior of atoms and molecules, offering insights into the dynamics of water within the crystal lattice and the material's response to thermal changes.

Specific MD simulation studies focusing on the dynamics of water molecules within the solid-state lattice of cadmium chloride pentahydrate are not widely reported. However, related simulations of hydrated cadmium ions in aqueous solutions and in hydrated clusters provide foundational knowledge.

MD simulations of Cd²⁺ ions in bulk water show that the surrounding water molecules form distinct hydration shells. researchgate.net Studies on the aqueous microsolvation of CdCl₂ using Born-Oppenheimer molecular dynamics (BO-MD) on a CdCl₂-(H₂O)₂₄ cluster at an elevated temperature (700 K) revealed the dynamics leading to a stable pentacoordinated CdCl₂-(H₂O)₃ trigonal bipyramid structure. aip.org In such a system, the radial distribution function shows distinct peaks for the different coordination spheres of water molecules around the cadmium ion. aip.org These studies suggest that within a solid hydrate lattice, water molecules would exhibit complex dynamics, including librational motions and potential diffusion, which would be highly dependent on the crystal structure and temperature. However, quantifying these dynamics, such as diffusion coefficients or residence times for the pentahydrate crystal, requires dedicated solid-state MD simulations.

The simulation of thermal behavior and phase transitions, such as dehydration, in cadmium chloride pentahydrate using molecular dynamics is a complex task that has not been extensively documented in the literature. Such simulations would be crucial for understanding the mechanisms of water loss and the structural transformations that occur upon heating.

While experimental work shows that various hydrates of cadmium chloride can be formed by evaporation at different temperatures, and that the hemi(pentahydrate) and tetrahydrate release water into the air, detailed computational studies on these phase transitions are lacking. wikipedia.org Simulating these phenomena would require force fields capable of accurately describing the interactions within the crystal and the breaking of bonds during dehydration. The BO-MD simulation of a hydrated cadmium chloride cluster at 700 K indicates the thermal stability of the core CdCl₂-(H₂O)₃ unit, but this does not represent a bulk phase transition. aip.org The absence of such simulation studies represents a significant gap in the computational materials science of cadmium chloride hydrates.

Quantum Chemical Studies on Bonding and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of bonding and reactivity in hydrated cadmium chloride systems. These studies often focus on the microsolvation of cadmium chloride, systematically analyzing the addition of water molecules to understand the coordination environment of the cadmium ion.

A systematic investigation of the aqueous microsolvation of CdCl₂ through DFT calculations at the B3PW91/6-31G** level has provided detailed insights into the structures and binding energies of CdCl₂-(H₂O)n clusters, where n ranges from 1 to 24. aip.org This research reveals that unlike the hydration of similar mercury compounds, cadmium can establish four equatorial orbital interactions with water molecules for n > 6, leading to a planar square bipyramidal hexacoordination around the cadmium atom. aip.org The first solvation shell is considered complete with 12 water molecules. aip.org

Further analysis of these hydrated clusters shows that for systems with up to six water molecules, the geometries can be reliably optimized at the MP2/AVTZ level. aip.org For a cluster with seven water molecules, two stable geometries are possible: a pentacoordinated and a hexacoordinated structure. The pentacoordinated structure is found to be more stable by a Gibbs free energy difference of 2.1 kcal/mol at 298 K. aip.org However, as the number of water molecules increases, hexacoordination around the cadmium ion becomes slightly more favored. aip.org Born-Oppenheimer molecular dynamics simulations of the larger CdCl₂-(H₂O)₂₄ cluster indicate that a Cd-pentacoordinated species, specifically a CdCl₂-(H₂O)₃ trigonal bipyramid, exhibits greater stability at elevated temperatures (700 K). aip.org

Experimental techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy complement these theoretical findings. Studies on cadmium chloride solutions have shown that the coordination environment of cadmium changes from octahedral-like to tetrahedral-like with increasing temperature and chloride concentration. researchgate.net These experimental results are consistent with the formation of various aqueous species, including octahedral [Cd(H₂O)₆]²⁺ and [CdCl(H₂O)₅]⁺, as well as tetrahedral [CdCl₂(H₂O)₂]⁰, [CdCl₃(H₂O)]⁻, and [CdCl₄]²⁻ at temperatures up to 200–300 °C. researchgate.net At temperatures exceeding 300 °C, the dominant species in a wide range of chloride concentrations are [CdCl₂(H₂O)₂]⁰ and [CdCl₃(H₂O)]⁻. researchgate.net

The reactivity of cadmium complexes can also be assessed using DFT-based global chemical reactivity descriptors. Parameters such as electronic chemical potential (µ), chemical hardness (η), and electrophilicity (ω) provide a framework for predicting the stability of complex formation. nih.gov For instance, a complex with higher chemical hardness and lower electrophilicity is generally more stable. nih.gov Computational studies on the interaction of Cd²⁺ with porphyrin ligands have demonstrated that the Cd-porphyrin complex is stabilized by a lower energy and electronic chemical potential, and a higher chemical hardness, suggesting a favorable and stable interaction. nih.gov These principles of reactivity can be extended to understand the formation and stability of chloro-aqua cadmium complexes.

| Cluster | Coordination of Cd | Relative Gibbs Free Energy (ΔG⁰₂₉₈, kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| CdCl₂(H₂O) | Trigonal | - | Cd-Cl: 2.39, Cd-O: 2.35 |

| CdCl₂(H₂O)₂ | Tetrahedral | - | Cd-Cl: 2.41, Cd-O: 2.38 |

| CdCl₂(H₂O)₃ | Trigonal Bipyramidal | - | Cd-Cl: 2.43, Cd-O: 2.40 (axial), 2.34 (equatorial) |

| CdCl₂(H₂O)₄ | Octahedral | - | Cd-Cl: 2.55, Cd-O: 2.37 |

| CdCl₂(H₂O)₇ (Pentacoordinated) | Pentacoordinated | 0.0 | - |

| CdCl₂(H₂O)₇ (Hexacoordinated) | Hexacoordinated | 2.1 | - |

Computational Screening for Novel Cadmium(II) Chloride Hydrate Architectures

Computational screening methodologies, particularly those based on high-throughput DFT calculations and active-learning algorithms, offer a powerful approach for the discovery of novel crystalline materials, including new cadmium(II) chloride hydrate architectures. researchgate.netmaterialsproject.org These methods systematically explore vast chemical and structural spaces to predict thermodynamically stable or metastable phases that may not have been synthesized experimentally.

The general workflow for such a computational screening involves several key steps. Initially, a large number of candidate crystal structures are generated. This can be achieved through various techniques, such as crystal structure prototyping, which utilizes known structures from databases like the Inorganic Crystal Structure Database (ICSD) as templates. researchgate.net For hydrated salts, this would involve placing water molecules in various plausible orientations and numbers within the crystal lattice of anhydrous or known hydrated forms of cadmium chloride.

Once a pool of candidate structures is generated, their thermodynamic stability is evaluated using DFT calculations. The formation energy of each structure is computed, and its stability is assessed relative to a convex hull of known stable phases in the Cd-Cl-H-O system. researchgate.net Structures that lie on or very close to the convex hull are predicted to be thermodynamically stable and are therefore promising candidates for experimental synthesis. materialsproject.org

Active-learning workflows, such as the Computational Autonomy for Materials Discovery (CAMD) system, can significantly accelerate this discovery process. researchgate.netmaterialsproject.org These autonomous systems use machine learning models trained on existing DFT data to predict the stability of new candidate structures, prioritizing the most promising ones for full DFT calculation. researchgate.net This iterative process of prediction and calculation allows for a more efficient exploration of the structural landscape.

While a specific computational screening for the full range of cadmium(II) chloride hydrates has not been extensively reported, the principles are well-established. For example, the Materials Project has used high-throughput DFT to calculate the properties of anhydrous CdCl₂ in its trigonal form and has explored the theoretical exfoliation of 2D materials from layered structures. iitk.ac.in The methodologies used in predicting the stability of other hydrates, such as water clusters and clathrate hydrates, which involve detailed ab initio investigations of hydrogen bonding networks and cage-like structures, are directly applicable to the search for new cadmium(II) chloride hydrates. Such studies would involve assessing the energetic contributions of the Cd-Cl, Cd-O, and hydrogen bonds in stabilizing novel crystal packing arrangements.

| Step | Description | Key Techniques |

|---|---|---|

| 1. Candidate Generation | Creation of a large set of plausible crystal structures. | Crystal structure prototyping, substitution, random structure searching. |

| 2. Stability Evaluation | Calculation of thermodynamic stability for each candidate. | Density Functional Theory (DFT) calculations of formation energy. |

| 3. Convex Hull Analysis | Comparison of candidate energies to known stable phases. | Construction of a phase diagram to identify low-energy structures. |

| 4. Active Learning (Optional) | Accelerated screening using machine learning models. | Autonomous workflows (e.g., CAMD) to prioritize DFT calculations. |

| 5. Property Prediction | Calculation of physical and chemical properties for stable candidates. | DFT-based calculations of electronic, mechanical, and other properties. |

Environmental Transformation and Fate Mechanisms of Cadmium 2+ ;tetrachloride;pentahydrate Excluding Toxicity

Hydrolytic Stability and pH-Dependent Behavior in Aqueous Systems

The compound cadmium(2+);tetrachloride;pentahydrate is a hydrated form of cadmium chloride. When dissolved in water, it readily dissociates, and its behavior is largely governed by the cadmium(II) ion (Cd²⁺) and the chloride ions (Cl⁻). The hydrolytic stability of cadmium is significantly influenced by the pH of the aqueous system.

In acidic to near-neutral conditions (pH < 7.5), the predominant species is the free hydrated cadmium ion, Cd(H₂O)₆²⁺. researchgate.netresearchgate.net As the pH increases into the alkaline range, hydrolysis occurs, leading to the formation of various hydroxo-cadmium complexes. The speciation of cadmium in an aqueous solution is a function of pH, with different species becoming more prevalent at different pH levels. researchgate.netresearchgate.net

The following table illustrates the pH-dependent speciation of cadmium in aqueous solutions:

| pH Range | Dominant Cadmium Species |

| < 7.5 | Cd²⁺ (hydrated ion) |

| ~7.6 - 9.5 | Cd(OH)⁺ begins to form and its concentration increases with pH, reaching a maximum around pH 9.5. researchgate.net |

| ~8.6 - 11.0 | The neutral dihydroxocadmium(II), Cd(OH)₂, starts to form and becomes the dominant species. researchgate.net |

| > 9.6 | Anionic species such as Cd(OH)₃⁻ and Cd(OH)₄²⁻ begin to form and their prevalence increases with higher pH. researchgate.netresearchgate.net |

Interactions with Geochemical Components

The environmental fate of cadmium released from this compound is heavily influenced by its interactions with various components of soil and sediment.

Cadmium ions (Cd²⁺) exhibit a strong affinity for sorption onto the surfaces of various minerals commonly found in soils and sediments, including clay minerals and metal oxides (such as iron and manganese oxides). This sorption is a key process that controls the mobility of cadmium in the environment.

The extent of cadmium sorption is significantly pH-dependent. Generally, as the pH of the soil or water increases, the sorption of cadmium onto mineral surfaces also increases. nih.gov This is because at higher pH, the mineral surfaces tend to have a more negative charge, attracting the positively charged Cd²⁺ ions. Conversely, at lower pH values, there is greater competition between Cd²⁺ and H⁺ ions for sorption sites, leading to decreased cadmium adsorption and increased mobility. nih.gov

Research has shown that clay content and the presence of hydrous oxides are major factors enhancing cadmium sorption. nih.gov The specific type of clay mineral can also influence the sorption capacity. Desorption, the release of sorbed cadmium back into the solution, is favored under more acidic conditions. mdpi.com

In addition to mineral surfaces, dissolved and particulate organic matter in soils and aquatic systems plays a crucial role in the speciation and mobility of cadmium. Cadmium ions can form stable complexes with functional groups present in organic matter, such as carboxylic and phenolic groups.

This complexation with organic matter can have a dual effect on cadmium's fate. On one hand, complexation with soluble organic ligands can increase the mobility of cadmium in aqueous systems. On the other hand, sorption of cadmium to solid-phase organic matter can lead to its immobilization. The strength and nature of these complexes depend on factors like the type and concentration of organic matter, pH, and ionic strength.

Ligand exchange is another important process where ligands associated with the cadmium ion are replaced by other ligands present in the environment. For instance, chloride ions from the initial dissolution of this compound can be exchanged for hydroxide (B78521) ions or organic ligands, altering the speciation and reactivity of the cadmium. The formation of chloro-complexes, for example, can influence the phytoavailability of cadmium. science.gov

Mobility and Speciation in Aquatic and Terrestrial Environments

The mobility of cadmium in both aquatic and terrestrial environments is a direct consequence of its speciation, which is in turn governed by the physicochemical conditions of the environment.

In aquatic environments , the mobility of cadmium is highest in acidic, oxic conditions where the free Cd²⁺ ion predominates. nih.gov In such conditions, cadmium is more soluble and can be transported over long distances. In contrast, in neutral to alkaline waters, the formation of hydroxide precipitates and sorption to suspended particles reduces its mobility, leading to its accumulation in sediments. The presence of chloride ions can form soluble chloro-complexes, potentially increasing cadmium mobility even at higher pH values. daneshyari.com

In terrestrial environments , cadmium mobility is generally low, especially in soils with high pH, high organic matter content, and significant clay and metal oxide content. nih.gov These soil components provide ample sites for sorption and complexation, effectively immobilizing the cadmium. However, changes in soil conditions, such as acidification from acid rain, can lead to the desorption of cadmium and increase its mobility, making it more available for plant uptake. mdpi.com The vertical migration of cadmium in the soil profile is generally limited, but can be influenced by factors like soil texture and pH. nih.gov

The following table summarizes the factors influencing cadmium mobility:

| Factor | Effect on Cadmium Mobility |

| Low pH (Acidic) | Increases mobility due to higher solubility of Cd²⁺ and competition with H⁺ for sorption sites. nih.gov |

| High pH (Alkaline) | Decreases mobility due to precipitation as Cd(OH)₂ and increased sorption. nih.gov |

| Organic Matter | Can increase mobility (soluble complexes) or decrease mobility (sorption to solid organic matter). nih.gov |

| Clay & Metal Oxides | Decrease mobility through sorption. nih.gov |

| Presence of Chloride | Can increase mobility by forming soluble chloro-complexes. daneshyari.comscience.gov |

Bioremediation Potential in Non-Living Systems

Bioremediation strategies for cadmium often focus on its removal from contaminated water or soil. While many bioremediation techniques involve living organisms, there is also potential in using non-living biological materials for the sorption of cadmium. This process is often referred to as biosorption.

Non-living biomass, such as that from bacteria, algae, and fungi, contains various functional groups on their cell walls (e.g., carboxyl, hydroxyl, amino groups) that can bind with metal ions like Cd²⁺. This makes them effective biosorbents for removing cadmium from aqueous solutions.

Research has demonstrated the potential of various types of non-living biomass for cadmium removal. For instance, studies have explored the use of cyanobacteria for cadmium biosorption, with optimal conditions for removal being identified. nih.gov The key advantages of using non-living biomass include:

No requirement for nutrients or maintenance of cell viability.

The process is often faster than bioaccumulation in living cells.

The material can be sourced as a byproduct from other industrial processes.

The effectiveness of biosorption depends on factors such as pH, temperature, initial cadmium concentration, and the type of biomass used. nih.gov The mechanism of removal is primarily through surface complexation and ion exchange.

Applications in Advanced Materials Science and Catalysis Non Biological

Precursor Role in Functional Material Synthesis

As a soluble source of cadmium ions, this compound is instrumental in the fabrication of a variety of functional materials, demonstrating versatility in the synthesis of both nanoscale semiconductors and complex hybrid compounds.

Fabrication of Cadmium-Based Semiconductor Nanostructures and Quantum Dots

Cadmium(2+);tetrachloride;pentahydrate is a widely utilized precursor for the synthesis of cadmium-based semiconductor nanocrystals, commonly known as quantum dots (QDs). These nanomaterials exhibit unique optical and electronic properties due to quantum confinement effects. The synthesis of cadmium sulfide (B99878) (CdS) and cadmium telluride (CdTe) quantum dots, for example, often employs cadmium chloride as the cadmium source.

In a typical synthesis, an aqueous solution of cadmium chloride is used to introduce Cd2+ ions. For instance, in the wet chemical co-precipitation method for synthesizing CdS quantum dots, cadmium chloride is a key reactant along with a sulfur source like thiourea. chalcogen.ro Similarly, the preparation of CdTe quantum dots can involve cadmium chloride as the cadmium source, reacting with a tellurium precursor in an aqueous solution. google.com The properties of the resulting quantum dots can be tuned by controlling reaction parameters such as temperature and pH. chalcogen.ro

The significance of cadmium-based quantum dots lies in their broad range of applications, stemming from their size-tunable fluorescence and excellent photostability. nih.gov While binary quantum dots like CdSe, CdS, and CdTe are common, the development of alloyed ternary and quaternary quantum dots allows for further manipulation of their optical and electronic properties by varying the compositional ratio in addition to size. nih.gov

Table 1: Synthesis of Cadmium-Based Quantum Dots

| Quantum Dot | Cadmium Source | Common Synthesis Method | Key Properties |

|---|---|---|---|

| CdS | This compound | Wet Chemical Co-precipitation | Wide band gap semiconductor |

| CdTe | This compound | Aqueous Phase Synthesis | Favorable water solubility and dispersibility google.com |

| CdSe | This compound | Colloidal Synthesis | Tunable fluorescence across the visible spectrum |

Synthesis of Perovskite Materials and Other Hybrid Compounds

In the burgeoning field of perovskite solar cells, cadmium chloride has been investigated as an additive to the perovskite precursor solution to enhance the performance and stability of the resulting solar cells. nih.govrsc.org The introduction of cadmium chloride can improve the growth and crystalline properties of the perovskite layer, leading to boosted charge transport processes. nih.govrsc.org

Research has shown that incorporating a small molar ratio of cadmium chloride into a methylammonium lead iodide (MAPbI3) perovskite layer can lead to a significant increase in power conversion efficiency. nih.govrsc.org The addition of CdCl2 is believed to passivate domain boundaries and enhance the hydrophobicity of the perovskite film, contributing to improved stability. rsc.org Furthermore, the use of cadmium chloride can enhance the crystallinity of the perovskite film, which in turn can increase the charge carrier lifetime. researchgate.net

Beyond its role as an additive, cadmium chloride is also a key reactant in the solution-phase synthesis of all-inorganic cesium cadmium chloride perovskite-related phases, such as CsCdCl3, Cs2CdCl4, and Cs3Cd2Cl7. nih.gov These materials are of interest as ultrawide-band-gap semiconductors. nih.gov

Catalytic Activity and Role as Catalyst Support

Cadmium compounds, including cadmium chloride, exhibit catalytic activity in various organic reactions. They are valued for being relatively low-cost and effective catalysts. alfachemic.com

Applications in Organic Transformations

Cadmium chloride has proven to be an efficient catalyst for the neat [2+3]-cycloaddition of sodium azide with nitriles to produce 5-substituted 1H-tetrazoles in high yields. researchgate.net This method offers advantages such as shorter reaction times and straightforward workup procedures. researchgate.net

In the Biginelli reaction, which is used to synthesize dihydropyrimidinones and their derivatives, cadmium chloride has been employed as a catalyst to condense aromatic aldehydes, ketones, and urea. alfachemic.com This "one-pot" synthesis method is efficient and highlights the utility of cadmium catalysts in multicomponent reactions. alfachemic.com Furthermore, cadmium complexes have been shown to catalyze the cyanide silicidation of aldehydes to form cyanohydrins, which are important intermediates in organic synthesis. alfachemic.com

Integration in Electrochemical Sensing Platforms for Inorganic Analytes

Electrochemical sensors offer a rapid and cost-effective means for detecting heavy metal ions. nih.gov Cadmium itself is a target analyte in many environmental monitoring applications, and materials derived from cadmium compounds are also used to create sensing platforms for other inorganic species.

Modified electrodes are crucial for the sensitive and selective detection of inorganic analytes. While the primary focus of many studies is the detection of cadmium(II) ions mdpi.comnih.govmdpi.com, the principles and materials can be adapted for sensing other inorganic species. The development of electrochemical sensors often involves the modification of electrode surfaces with various nanomaterials to enhance their electrical conductivity, catalytic properties, and surface area. nih.gov For instance, composites of metal-organic frameworks (MOFs) and conducting polymers have been evaluated as electrode materials for the electrochemical detection of cadmium and lead ions. nih.gov

Exploration of Photophysical Properties for Optoelectronic Devices

The unique photophysical properties of materials derived from this compound, particularly cadmium-based quantum dots and perovskites, make them highly suitable for a range of optoelectronic applications.

Cadmium(II) compounds are known for their photoluminescence emission, a property that is harnessed in the development of photochemical devices. researchgate.net The incorporation of cadmium chloride as an additive in perovskite solar cells has been shown to improve their photovoltaic properties. nih.govrsc.org Specifically, it can enhance the crystalline structure of the perovskite, leading to a reduction in defects and inhibiting non-radiative recombination pathways, which is beneficial for optoelectronic device manufacturing. nih.gov

The use of cadmium sulfide (CdS), often synthesized from cadmium chloride precursors, as an electron transport layer in flexible perovskite solar cells has demonstrated high power conversion efficiencies. researchgate.net The excellent optical and electronic properties of cadmium-based alloyed quantum dots, which can be manipulated by controlling their composition and size, also position them as key materials in the industrial and research fields for various optoelectronic applications. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Cadmium 2+ ;tetrachloride;pentahydrate

Chromatographic Techniques for Speciation and Trace Analysis

Chromatographic methods, particularly ion chromatography, are powerful tools for the separation, identification, and quantification of different chemical forms (speciation) of metals like cadmium in complex matrices.

Ion chromatography (IC) is a versatile technique used for the determination of ionic solutes. researchgate.net For transition metals like cadmium, IC offers the advantage of providing information on their speciation, which is crucial for understanding their environmental fate and toxicity. researchgate.netthermofisher.com The separation is typically based on the interaction of the ionic species with an ion-exchange column. researchgate.net

In the analysis of transition metals, a chelating agent is often added to the eluent to form metal complexes. thermofisher.com The selectivity of the separation arises from the different degrees of association between the metals and the chelating agent, resulting in complexes with different net charges. thermofisher.com For instance, an ion-interaction reversed-phase liquid chromatographic method has been developed for determining trace cadmium in environmental water samples. nih.gov This method involves the on-column complexation of cadmium with 8-hydroxyquinoline (B1678124) sulphonate on an octadecylsilica column. nih.gov Using a mobile phase containing tetrabutylammonium (B224687) hydroxide (B78521), 8-hydroxyquinoline 5-sulphonic acid, and an acetate (B1210297) buffer, Cd(II) can be resolved from other metals and detected at concentrations as low as 2 µg/L with fluorescence detection. nih.gov

Coupling ion chromatography with highly sensitive detectors like inductively coupled plasma-mass spectrometry (ICP-MS) allows for very low detection limits (in the nmol/L range) and the ability to analyze complex environmental samples for mobile anionic metal species. nih.gov

Electroanalytical Approaches for Trace Determination

Electroanalytical methods are well-suited for the trace determination of cadmium due to their high sensitivity, low cost, and potential for miniaturization and on-site analysis. olympianwatertesting.comresearchgate.net

Voltammetry is a prominent electroanalytical technique for cadmium detection. olympianwatertesting.com It measures the current that arises from the reduction or oxidation of the analyte at an electrode surface as a potential is applied. olympianwatertesting.comresearchgate.net Anodic stripping voltammetry (ASV) is particularly sensitive for trace metal analysis. ukm.my This technique involves a preconcentration step where cadmium is deposited onto the working electrode, followed by a stripping step where the deposited metal is oxidized, generating a current peak proportional to its concentration. nih.govrsc.org

The development of chemically modified electrodes and novel sensor materials has significantly advanced voltammetric methods. For example, an 1-(pyridylazo)-2-naphthol (PAN) modified glassy carbon electrode has been used as a sensor for trace levels of Cd²⁺, achieving a detection limit of 5 x 10⁻¹⁰ mol/L. nih.gov Other modifications include the use of indium film electrodes, which serve as a "mercury-free" alternative and show good linear behavior for cadmium detection in the ng/mL range. rsc.org The addition of bromide ions in this system enhances peak separation by forming a complex with cadmium. rsc.org

Recent research has also focused on developing sensor arrays for identifying different cadmium compounds, not just cadmium ions. mdpi.com Graphene-based sensors, modified with chelating agents, have demonstrated the ability to respond differently to various cadmium compounds within minutes. mdpi.com Furthermore, electrochemical sensors based on hybrid materials, such as organo-modified clays, have been developed for the trace determination of cadmium(II) in aqueous solutions, showing good linearity in the 5.0–40 μg/L range. researchgate.net

Table 2: Performance of Selected Voltammetric Methods for Cadmium(II) Detection

| Electrode/Sensor Type | Technique | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| PAN Modified Glassy Carbon Electrode | Voltammetry | 2x10⁻⁸ - 8x10⁻⁷ mol/L | 5x10⁻¹⁰ mol/L | nih.gov |

| Indium Film Electrode | Square Wave ASV | 1 - 25 ng/mL | 0.36 ng/mL | rsc.org |

| Spherical Glassy Carbon/MWCNT with Bismuth Film | Anodic Stripping Voltammetry (DPV) | 2x10⁻⁹ - 2x10⁻⁷ mol/L | 6.2x10⁻¹⁰ mol/L | mdpi.com |

| Homemade Graphite Electrodes | Linear Voltammetry | 10⁻³ - 1.5x10⁻² mol/L | 3x10⁻⁴ mol/L | researchgate.netredalyc.org |

Mass Spectrometric Techniques for Quantitative and Structural Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of metallic compounds, offering unparalleled sensitivity for quantification and detailed information for structural elucidation. For cadmium compounds such as cadmium(2+);tetrachloride;pentahydrate, two primary mass spectrometric techniques are of particular importance: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for robust quantitative analysis and Electrospray Ionization Mass Spectrometry (ESI-MS) for probing the structural characteristics of cadmium complexes.

Inductively Coupled Plasma Mass Spectrometry is the preeminent technique for determining the trace and ultra-trace concentrations of cadmium in a multitude of samples. cdc.gov In ICP-MS, a sample is aerosolized and introduced into a high-temperature argon plasma, which atomizes and ionizes the cadmium. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio (m/z) and detected. This method is renowned for its exceptional sensitivity, with detection limits for cadmium often reaching the parts-per-trillion (ng/L) or even lower levels. pjoes.comresearchgate.net The choice of which cadmium isotope to monitor (e.g., ¹¹¹Cd, ¹¹²Cd, ¹¹⁴Cd) is critical and often depends on the sample matrix to avoid potential spectral interferences. pjoes.comthermofisher.com For instance, the ¹¹⁴Cd isotope is highly abundant, but in certain samples, the less abundant ¹¹¹Cd may be chosen to avoid interferences from other elements. thermofisher.com

For structural analysis, particularly of cadmium complexes in solution, Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool. frontiersin.org As a "soft" ionization method, ESI is capable of transferring intact, non-volatile, and thermally labile complexes from solution into the gas phase with minimal fragmentation. frontiersin.org This allows for the direct observation of metal-ligand species as they exist in solution. ESI-MS has been successfully employed to study the interactions and complexation of cadmium ions with various organic and biological ligands, such as guanine (B1146940) bases and metallothioneins. nih.govnih.govresearchgate.net Through ESI-MS, researchers can determine the stoichiometry of these complexes, for example, by observing the number of ligand molecules bound to a single cadmium ion. nih.govnih.gov Furthermore, coupling ESI with tandem mass spectrometry (MS/MS) enables the controlled fragmentation of a selected cadmium complex. The resulting fragment ions provide valuable information about the complex's connectivity and the relative binding strengths of its components. frontiersin.orgthermofisher.com

Interactive Table 1: Performance Characteristics of ICP-MS for Cadmium Quantification

| Parameter | Reported Value/Range | Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.09 µg/kg | Milk | distantreader.org |

| Limit of Detection (LOD) | 2.2 ng/L | Plant Material | pjoes.com |

| Limit of Quantitation (LOQ) | 7.5 ng/L | Plant Material | pjoes.com |

| Linearity Range | 0.01 - 500 µg/kg | Milk | distantreader.org |

| Precision (RSD) | < 5% | Ramie Tissues | nih.gov |

Interactive Table 2: Applications of ESI-MS for Structural Analysis of Cadmium Complexes

| Analyte/System Studied | Key Finding | Mass Spectrometry Technique | Reference |

|---|---|---|---|

| Cadmium-Guanosine Complexes | Observed various complex ions, such as [n(guanosine) + Cd]²⁺, demonstrating binding stoichiometry. | ESI-MS | nih.gov |

| Cadmium-Metallothionein Complexes | Revealed cooperative and sequential formation of metal-thiolate clusters (e.g., Cd₃MT, Cd₄MT, Cd₆MT). | ESI-MS | nih.govresearchgate.net |

| General Metal-Ligand Complexes | MS/MS analysis of precursor complexes allows for identification based on the release of free metal ions. | ESI-MS/MS | thermofisher.com |

| Cadmium-polluted Skin Tissue | Used high-resolution Q-TOF mass spectrometer to detect changes in metabolites. | UHPLC-QTOF/MS | nih.gov |

Method Validation and Interferences in Complex Environmental Samples

The accurate and reliable quantification of cadmium in complex environmental samples, such as soil, water, and biological tissues, is contingent upon rigorous method validation and the effective management of analytical interferences. nih.govnih.gov Complex matrices can introduce significant challenges that may compromise the quality of analytical data if not properly addressed.

Method validation ensures that an analytical procedure is fit for its intended purpose. Key validation parameters for cadmium analysis include:

Accuracy : Often evaluated by analyzing Certified Reference Materials (CRMs) and comparing the measured values to the certified values. distantreader.orgnist.gov Good agreement demonstrates the method's ability to provide a true result.

Precision : Expressed as the relative standard deviation (RSD) from multiple measurements of the same sample, precision reflects the repeatability and reproducibility of the method. nih.govnih.gov

Linearity : Assessed by creating a calibration curve over a range of concentrations to ensure a proportional response. pjoes.comdistantreader.org

Limits of Detection (LOD) and Quantitation (LOQ) : The LOD is the lowest concentration of cadmium that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. pjoes.comnih.gov

A primary challenge in the ICP-MS analysis of cadmium is the presence of interferences, which can be broadly categorized as spectral and non-spectral (matrix effects).

Spectral Interferences occur when an ion other than the target analyte has the same mass-to-charge ratio.

Isobaric Interference : This arises from isotopes of other elements that have the same nominal mass as the cadmium isotope being measured. A well-known example is the overlap of the ¹¹⁴Sn isotope on the most abundant cadmium isotope, ¹¹⁴Cd. psu.edu

Polyatomic Interference : These are more common and problematic. They are formed from a combination of atoms from the sample matrix, plasma gas (argon), and reagents. For cadmium, molybdenum (Mo) and zirconium (Zr) in the sample matrix are notorious for forming oxide-based interferences, such as ⁹⁸Mo¹⁶O⁺ interfering with ¹¹⁴Cd and ⁹⁴Zr¹⁶O¹H⁺ interfering with ¹¹¹Cd. thermofisher.comnist.govpsu.edu

Several strategies have been developed to overcome these interferences:

Collision/Reaction Cell (CRC) Technology : Modern ICP-MS instruments are equipped with a CRC positioned before the mass analyzer. A gas (like helium, hydrogen, or oxygen) is introduced into the cell. Polyatomic interferences, which are larger than the analyte ions, are eliminated through collisions (Kinetic Energy Discrimination), or they react with the gas and are shifted to a different mass, thereby resolving the interference. thermofisher.compsu.edumyadlm.org

Chemical Separation : Pre-analytical techniques, such as solid-phase extraction, can be used to selectively remove the interfering matrix elements prior to ICP-MS analysis. nist.gov

Method of Standard Additions : This calibration strategy can effectively compensate for matrix effects by adding known quantities of a cadmium standard to aliquots of the sample itself. uzh.chperlan.com.pl

Use of Internal Standards : An element not found in the sample (e.g., Indium, Rhenium) is added to all samples, standards, and blanks to correct for instrument drift and signal fluctuations caused by matrix effects. distantreader.orgpcdn.co

Interactive Table 3: Common Interferences in ICP-MS Analysis of Cadmium and Mitigation Strategies

| Cadmium Isotope (m/z) | Type of Interference | Interfering Species | Mitigation Strategy | Reference |

|---|---|---|---|---|

| 114 | Isobaric | ¹¹⁴Sn⁺ | Mathematical correction; Use of alternative isotope (e.g., ¹¹¹Cd) | psu.edu |

| 114 | Polyatomic | ⁹⁸Mo¹⁶O⁺ | Collision/Reaction Cell (CRC) with reactive gas; Mathematical correction | psu.edu |

| 111 | Polyatomic | ⁹⁴Zr¹⁶O¹H⁺ | Collision/Reaction Cell (CRC) | thermofisher.com |

| 113 | Polyatomic | ⁹⁶Zr¹⁶O¹H⁺, ⁹⁶Ru¹⁶O¹H⁺ | Collision/Reaction Cell (CRC) | thermofisher.com |

| Any | Matrix Effect | High dissolved solids, acid concentration | Sample dilution; Method of standard additions; Use of internal standards | distantreader.orgnih.govperlan.com.pl |

Emerging Research Frontiers and Future Prospects for Cadmium Ii Tetrachloride Pentahydrate

Investigation of Polymorphism and Pressure-Induced Structural Transitions

The existence of various hydrated forms of cadmium chloride, such as the monohydrate, hemipentahydrate, and tetrahydrate, points to a complex polymorphic landscape. wikipedia.org Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study as different polymorphs can exhibit distinct physical and chemical properties.